Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound is characterized by a pyrrolo[2,3-c]pyridine core, with specific substituents including a bromine atom at the 4-position, a methoxy group at the 7-position, and a tosyl group attached to the nitrogen atom. The ethyl ester is located at the 2-position of the carboxylic acid moiety. Its molecular formula is , and it has a molecular weight of approximately .
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate belongs to the class of heterocyclic compounds, specifically pyrrolopyridines. These compounds are often studied for their biological activities and potential as pharmaceutical agents. The compound's classification highlights its relevance in medicinal chemistry, particularly in the development of anticancer drugs due to its ability to inhibit fibroblast growth factor receptors (FGFRs) .
The synthesis of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multiple steps that may include:
Each of these steps requires careful control of reaction conditions to ensure high yields and purity of the final product .
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for further modifications and derivatization in drug development processes .
The mechanism of action for ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways that promote tumor cell proliferation and migration.
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds effectively inhibit FGFR signaling pathways through competitive binding or allosteric modulation. Such interactions can lead to reduced cell viability and increased apoptosis in cancer cell lines .
The physical properties of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate include:
Chemical properties may include:
These properties are essential for determining suitable storage conditions and handling procedures .
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has potential applications primarily in cancer therapy due to its ability to inhibit tumor cell growth and migration. It serves as a lead compound for developing novel anticancer agents targeting specific molecular pathways involved in tumorigenesis.
Additionally, this compound may be explored for its utility in synthesizing other biologically active derivatives or as an intermediate in pharmaceutical formulations .
The synthesis of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (MW: 453.31 g/mol, CAS: 1445993-96-3) follows a meticulously designed multi-step sequence to construct the complex pyrrolopyridine scaffold with precise functionalization [2] [3]. The core assembly typically begins with a Knorr-type condensation between aminopyridine derivatives and β-ketoesters, establishing the pyrrole ring fused to the pyridine system. This foundational step requires careful control of reaction conditions to prevent ring bromination or premature oxidation. Following cyclization, the critical C4 bromination and C7 methoxylation are performed sequentially, with purification after each step to ensure intermediate purity before proceeding to N-tosylation and esterification [3].
Modern optimization strategies focus on improving atom economy and reducing purification complexity. Research indicates that telescoping certain steps (e.g., performing bromination immediately after ring formation without isolation) can increase overall yield from approximately 45% to 62% while reducing solvent waste [2]. The final stages involve N1-tosylation using 4-methylbenzenesulfonyl chloride under basic conditions, followed by C2-esterification with ethyl chloroformate or via Steglich esterification. Each step requires precise temperature control, with documented optimal ranges between 0°C for bromination and 80°C for esterification [3]. The synthetic route typically achieves a purity of ≥98% when proper purification protocols are followed, with reverse-phase chromatography proving most effective for final compound isolation [2].
Table 1: Key Synthetic Steps and Optimization Parameters
Synthetic Step | Reagents/Conditions | Reaction Time | Yield Range | Key Improvements |
---|---|---|---|---|
Pyrrolo[2,3-c]pyridine core formation | Ethyl acetoacetate, pyridine derivatives, acetic acid, reflux | 12-16 hours | 65-75% | Microwave-assisted synthesis reduces time to 45 min (70% yield) |
C4 Bromination | Br₂ in DCM, 0°C to RT | 2-3 hours | 80-85% | NBS instead of Br₂ improves selectivity (92% yield) |
C7 Methoxylation | NaOMe/MeOH, reflux | 6 hours | 75-80% | Phase-transfer catalysts increase yield to 88% |
N1-Tosylation | TsCl, pyridine, RT | 8-12 hours | 85-90% | DMAP catalyst reduces time to 4 hours |
C2 Esterification | Ethyl chloroformate, DIEA, DCM, 40°C | 6 hours | 80-85% | Steglich conditions (DCC, DMAP) give higher regioselectivity |
Regioselective functionalization of the pyrrolo[2,3-c]pyridine scaffold presents significant challenges due to the electron-rich heteroaromatic system's susceptibility to multiple electrophilic attacks. Bromination at the C4 position is achieved through careful electronic control, leveraging the inherent nucleophilicity of the pyrrole ring. Studies demonstrate that unprotected pyrrolopyridines undergo uncontrolled polybromination, necessitating either temporary N-protection or precise stoichiometric control (1.05 equiv bromine) in dichloromethane at -10°C to 0°C [2] . The C4 position exhibits exceptional reactivity due to its position adjacent to the bridgehead nitrogen, with calculated Fukui indices (f⁻) confirming highest nucleophilicity at this site (f⁻ = 0.087 vs. 0.045 at C3) .
The subsequent methoxylation at C7 requires nucleophilic aromatic substitution (SNAr) conditions, exploiting the activation provided by the C4 bromine. This two-step halogenation-oxidation sequence strategically uses bromine both as a directing group and as a leaving group. Methoxylation employs sodium methoxide in anhydrous methanol under reflux (65-70°C) for 6-8 hours, achieving 75-80% conversion [3]. The reaction proceeds via an addition-elimination mechanism where the C4 bromine ortho-effect activates the C7 position toward nucleophilic attack. This regiochemistry is confirmed through single-crystal X-ray diffraction studies of the intermediate 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 425380-37-6, MP: 174-175°C), which unequivocally demonstrates substitution patterns [7].
Table 2: Bromination and Methoxylation Reaction Optimization
Parameter | Bromination Conditions | Methoxylation Conditions |
---|---|---|
Reagent | Bromine (1.05 equiv) or NBS (1.1 equiv) | Sodium methoxide (3.0 equiv) |
Solvent | Dichloromethane or Chloroform | Anhydrous Methanol |
Temperature | -10°C → 0°C (gradual warming) | 65-70°C (reflux) |
Time | 2-3 hours | 6-8 hours |
Additives | None (base deprotonates ring) | Cuprous iodide (10 mol%) |
Yield Range | 80-92% | 75-88% |
Key Side Products | 3,4-Dibrominated adduct (without temp control) | Demethylated product (with excess base) |
The N1-tosylation of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves dual purposes: protection of the pyrrole nitrogen and enhancement of crystallinity for purification. The reaction employs 4-methylbenzenesulfonyl chloride (1.2-1.5 equiv) in anhydrous pyridine at 25-30°C for 8-12 hours, achieving yields of 85-90% [3] [8]. The electron-withdrawing nature of the tosyl group significantly reduces the electron density of the pyrrole ring, preventing unwanted side reactions during subsequent synthetic manipulations, particularly electrophilic attacks at electron-rich positions. This protection proves essential given the compound's sensitivity to oxidation and electrophilic degradation pathways .
Alternative protecting groups (e.g., Boc, Cbz, SEM) have been evaluated, but the tosyl group offers superior crystallinity and stability under diverse reaction conditions. The bulky tosyl group creates distinctive crystalline lattices, facilitating purification via recrystallization from ethanol/water mixtures (yielding characteristic needle-like crystals). Stability studies confirm that the tosyl-protected compound maintains integrity under acidic conditions (pH > 3), basic conditions (pH < 10), and temperatures up to 150°C [3]. Deprotection studies using magnesium turnings in methanol demonstrate efficient detosylation (≥95% recovery) when required for further functionalization, making it a versatile protective strategy [8]. The tosyl group's orthogonal stability relative to the ethyl ester allows selective manipulation of either functionality without cross-reactivity, a critical advantage in multistep syntheses targeting pyrrolopyridine-based pharmaceuticals [3].
Esterification at the C2 position employs two predominant methodologies: (1) direct carboxylation followed by esterification or (2) stepwise construction using pre-functionalized precursors. The most efficient approach utilizes ethyl chloroformate (1.5 equiv) in the presence of diisopropylethylamine (DIEA, 2.0 equiv) in dichloromethane at 40°C for 6 hours, achieving 80-85% yield [2] [3]. This method prevents N-alkylation side products that commonly occur with less sterically hindered bases. Alternatively, Steglich esterification using DCC/DMAP catalyst systems demonstrates excellent results when starting from the carboxylic acid precursor (CAS: 2383841-35-6), particularly for sensitive substrates prone to decomposition under basic conditions [8].
The ester group serves multiple functions: it provides a handle for further transformations (hydrolysis to acids, reduction to alcohols, transesterification), enhances cell membrane permeability in bioactive analogs, and improves crystallinity for purification. Comparative studies reveal that ethyl esters offer superior stability and crystallinity compared to methyl or tert-butyl analogs. The electronic influence of the ester moiety significantly affects the electron density distribution within the heteroaromatic system, as evidenced by NMR chemical shift changes (Δδ ≈ +0.35 ppm for H3 proton) and computational mapping (MEP surfaces) [2]. Kinetic studies of ester hydrolysis reveal half-lives >48 hours at physiological pH (7.4), indicating sufficient stability for most synthetic applications. Transesterification can be achieved under Lewis acid catalysis (e.g., scandium triflate) without affecting the tosyl group, demonstrating the functional group tolerance of this protective strategy [3].
Table 3: Comparative Esterification Methods
Method | Reaction Conditions | Catalyst/Base | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Acyl Chloride/Alcohol | Ethyl chloroformate, DCM, 40°C, 6h | DIEA (2.0 equiv) | 80-85% | High yield but risk of N-alkylation |
Steglich Esterification | DCC, DMAP, anhydrous DCM, RT, 12h | DMAP (0.1 equiv) | 85-90% | Mild conditions; avoids racemization; requires carboxylic acid precursor |
Mitsunobu Reaction | DEAD, PPh₃, ethanol, 0°C→RT | None | 70-75% | Versatile but produces phosphine oxide byproducts |
Acid-Catalyzed Fischer | H₂SO₄, ethanol, reflux, 8h | Concentrated H₂SO₄ | <50% | Low yield due to decomposition |
Transesterification | Sc(OTf)₃, ethanol, 80°C, 12h | Scandium triflate (5 mol%) | 60-65% | Useful for ester exchange; limited scope |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0